N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide
Overview
Description
N-{4-[(butylamino)sulfonyl]phenyl}-4-chloro-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H18ClN3O5S and its molecular weight is 411.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.0655696 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Thermally Stable Polyimides
Researchers have developed novel diamines incorporating sulfone, ether, and amide structures for the synthesis of thermally stable polyimides. These polyimides exhibit promising properties for use in high-temperature applications, such as advanced composites and electronics, due to their exceptional thermal stability and mechanical strength. The synthesis process involves a multi-step reaction starting from basic aromatic compounds, leading to the production of diamines, which are then polymerized with different aromatic dianhydrides to form the polyimides. The resulting materials have been extensively characterized to understand their structural and physical properties (Mehdipour-Ataei et al., 2004).
Aromatic Poly(sulfone Sulfide Amide Imide)s
Another study introduced a new class of soluble thermally stable polymers, showcasing the versatility of incorporating sulfone, sulfide, and amide units into aromatic polyimides. These polymers were synthesized through a multi-step process, culminating in a polycondensation reaction to form the final product. The resulting materials exhibit a unique combination of solubility, thermal stability, and mechanical properties, making them suitable for various applications in the field of advanced materials science (Mehdipour-Ataei & Hatami, 2007).
Synthesis of Specific Benzamide Derivatives
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-4-chloro-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-2-3-10-19-27(25,26)14-7-5-13(6-8-14)20-17(22)15-9-4-12(18)11-16(15)21(23)24/h4-9,11,19H,2-3,10H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSGUTKNEQRNFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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